4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid
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Overview
Description
4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group attached to the thiadiazole ring, which imparts unique chemical and physical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a thiadiazole nucleus, have been reported to exhibit various biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial effects . Therefore, it is plausible that 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid may interact with a range of biological targets.
Mode of Action
Compounds with a similar thiadiazole nucleus have been suggested to block the biosynthesis of certain bacterial lipids and/or exert their effects through additional mechanisms .
Biochemical Pathways
Compounds with a similar thiadiazole nucleus have been reported to interact with a wide range of biochemical pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Result of Action
Compounds with a similar thiadiazole nucleus have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
For instance, the reaction of similar compounds can be catalyzed by ethers, leading to the development of new borane reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions with boronic acids or other aryl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under controlled conditions.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are commonly used in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction: Products include various oxidized or reduced forms of the thiadiazole ring.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the thiadiazole with other aromatic systems.
Scientific Research Applications
4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-1,3,4-thiadiazole: Similar structure but lacks the carboxylic acid group.
4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
4-(4-Methylphenyl)-1,2,3-thiadiazole-5-carboxylic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness
4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The combination of the bromophenyl group and the thiadiazole ring provides a versatile scaffold for various chemical and biological applications.
Properties
IUPAC Name |
4-(4-bromophenyl)thiadiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2S/c10-6-3-1-5(2-4-6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNJSVBCNVGNJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SN=N2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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